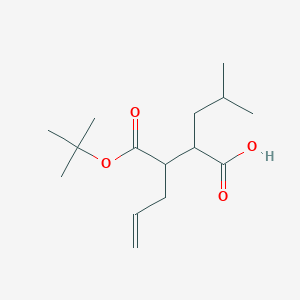![molecular formula C17H21N5O6S B12106270 (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine CAS No. 203383-33-9](/img/structure/B12106270.png)
(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine is a complex organic compound with a unique structure that combines an amino group, a nitroamino group, and a sulfonyl group attached to an ornithine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine typically involves multiple steps, starting with the preparation of the ornithine backbone. The key steps include:
Formation of the Ornithine Backbone: This can be achieved through standard peptide synthesis techniques.
Introduction of the Nitroamino Group: This step involves the nitration of an amino group, which can be done using nitric acid under controlled conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Final Assembly: The final step involves coupling the nitroamino and sulfonyl-modified ornithine with the 6-methylnaphthalene moiety under specific conditions to ensure the correct (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors for the nitration and sulfonylation steps.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine can undergo various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitroamino group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine involves its interaction with specific molecular targets. The nitroamino group can participate in redox reactions, potentially affecting cellular redox balance. The sulfonyl group can interact with proteins, potentially inhibiting enzyme activities. The overall effect of the compound is determined by the combined actions of these functional groups on their respective molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
N~5~-[Amino(nitroamino)methylidene]-N~2~-(naphthalene-1-sulfonyl)ornithine: Lacks the 6-methyl group, which may affect its reactivity and biological activity.
N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)lysine: Similar structure but with a lysine backbone instead of ornithine, which may alter its biochemical properties.
Uniqueness
The presence of the 6-methylnaphthalene moiety and the specific (E)-configuration in (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine makes it unique compared to other similar compounds
Propiedades
Número CAS |
203383-33-9 |
|---|---|
Fórmula molecular |
C17H21N5O6S |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
5-[[amino(nitramido)methylidene]amino]-2-[(6-methylnaphthalen-1-yl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C17H21N5O6S/c1-11-7-8-13-12(10-11)4-2-6-15(13)29(27,28)21-14(16(23)24)5-3-9-19-17(18)20-22(25)26/h2,4,6-8,10,14,21H,3,5,9H2,1H3,(H,23,24)(H3,18,19,20) |
Clave InChI |
FPINROOCCOBTCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)






![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)





![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
